tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride
CAS No.:
Cat. No.: VC18091153
Molecular Formula: C12H25ClN2O2
Molecular Weight: 264.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25ClN2O2 |
|---|---|
| Molecular Weight | 264.79 g/mol |
| IUPAC Name | tert-butyl N-(azepan-4-yl)-N-methylcarbamate;hydrochloride |
| Standard InChI | InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10;/h10,13H,5-9H2,1-4H3;1H |
| Standard InChI Key | PUWMUWKEHMTHLH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCNCC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
tert-Butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride possesses the molecular formula C₁₂H₂₅ClN₂O₂ and a molecular weight of 264.79 g/mol. The structure combines a seven-membered azepane ring substituted at the 4-position with a methylcarbamate group, further modified by a tert-butyl moiety and hydrochloric acid salt formation. Key identifiers include:
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IUPAC Name: tert-butyl N-(azepan-4-yl)-N-methylcarbamate; hydrochloride
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Canonical SMILES: CC(C)(C)OC(=O)N(C)C1CCCNCC1.Cl
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InChIKey: PUWMUWKEHMTHLH-UHFFFAOYSA-N
The hydrochloride salt enhances solubility in polar solvents, a property critical for its handling in synthetic workflows.
Stereochemical Considerations
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis of tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride typically follows a two-step protocol:
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Carbamoylation: Azepan-4-amine reacts with a carbamoylating agent (e.g., tert-butyl N-methylcarbamoyl chloride) in the presence of a base to form the tert-butyl carbamate intermediate.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.
This approach mirrors methods used for analogous carbamates, such as tert-butyl (trans-4-aminocyclohexyl)carbamate derivatives employed in SETD8 inhibitor synthesis .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the azepane 4-position requires controlled reaction conditions.
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Purity: Final products often require chromatographic purification or recrystallization to achieve >95% purity, as evidenced by commercial listings specifying ±97% purity for related compounds .
Applications in Chemical Research
Role as a Building Block
This compound’s primary utility lies in its function as a heterocyclic building block for drug discovery. For example:
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Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group safeguards secondary amines during multi-step syntheses, as demonstrated in the preparation of kinase inhibitors .
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Intermediate in Peptidomimetics: Azepane rings mimic peptide backbones, enabling the design of protease-resistant analogs .
Future Directions and Research Opportunities
Synthetic Methodology Development
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Flow Chemistry: Continuous-flow systems could improve yield and reduce reaction times for large-scale production.
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Enantioselective Synthesis: Catalytic asymmetric methods to access stereochemically pure variants.
Biological Screening
Prioritizing assays for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume